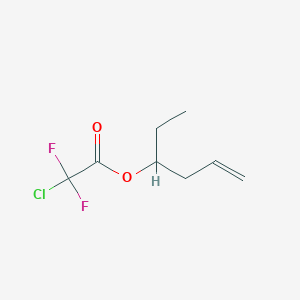
Hex-5-en-3-yl chloro(difluoro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-5-en-3-yl chloro(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro(difluoro)acetate group attached to a hex-5-en-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hex-5-en-3-yl chloro(difluoro)acetate typically involves the esterification of hex-5-en-3-ol with chloro(difluoro)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hex-5-en-3-yl chloro(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)acetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: The hex-5-en-3-yl moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Wissenschaftliche Forschungsanwendungen
Hex-5-en-3-yl chloro(difluoro)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Hex-5-en-3-yl chloro(difluoro)acetate involves its interaction with molecular targets through its functional groups. The chloro(difluoro)acetate group can participate in nucleophilic substitution reactions, while the hex-5-en-3-yl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-5-en-3-yl acetate: Lacks the chloro(difluoro) group, making it less reactive in nucleophilic substitution reactions.
Hex-5-en-3-yl chloroacetate: Contains a chloroacetate group instead of chloro(difluoro)acetate, resulting in different reactivity and properties.
Hex-5-en-3-yl difluoroacetate: Contains a difluoroacetate group without the chloro substituent, affecting its chemical behavior.
Uniqueness
Hex-5-en-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and properties
Eigenschaften
CAS-Nummer |
881903-13-5 |
|---|---|
Molekularformel |
C8H11ClF2O2 |
Molekulargewicht |
212.62 g/mol |
IUPAC-Name |
hex-5-en-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11ClF2O2/c1-3-5-6(4-2)13-7(12)8(9,10)11/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
QVXZJRWGVDLPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C)OC(=O)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



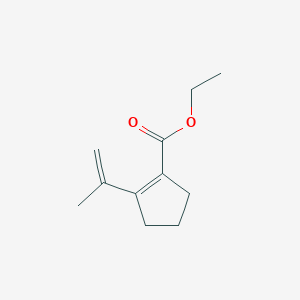
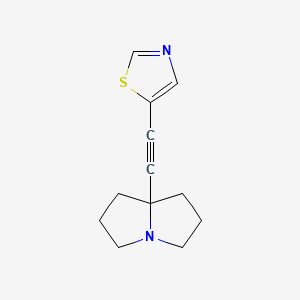
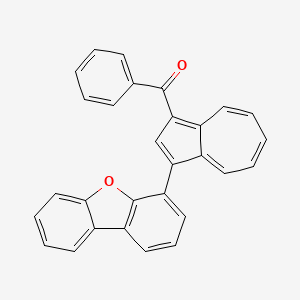
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
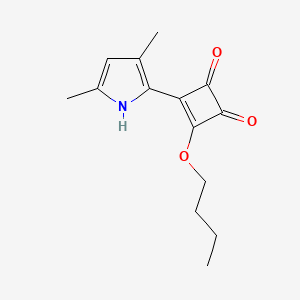

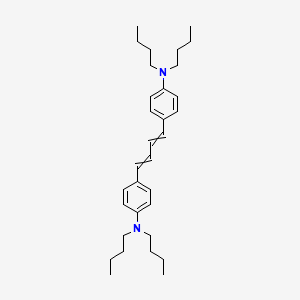
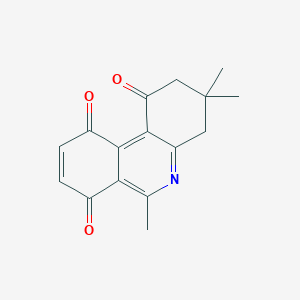
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
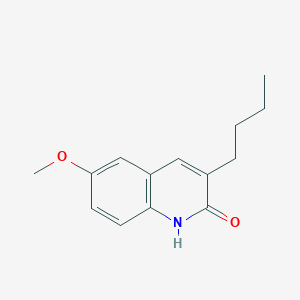
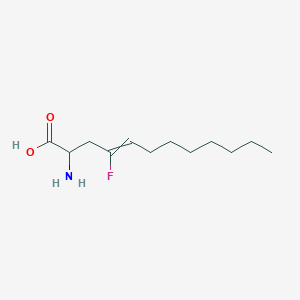
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
